molecular formula C18H22BrNO B6352060 N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide;  95% CAS No. 1609399-95-2

N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95%

Cat. No. B6352060
CAS RN: 1609399-95-2
M. Wt: 348.3 g/mol
InChI Key: KBZMFWVTNVDFPT-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydro-1-naphthalenamine, also known as tetralin, which is a bicyclic compound consisting of a benzene ring fused to a seven-membered cyclohexane ring . The “N-(4-Methoxybenzyl)” part suggests that a methoxybenzyl group is attached to the nitrogen atom of the tetrahydro-1-naphthalenamine . The “hydrobromide” indicates that it is a salt formed with hydrobromic acid .

Scientific Research Applications

Genotoxic Potential of Naphthalene Derivatives

Naphthalene and its derivatives, including compounds structurally related to N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, have been extensively studied for their genotoxic potential. Research indicates that while certain naphthalene derivatives do not induce gene mutations in bacteria or mammalian cells, they exhibit a clastogenic response in vitro. This response is thought to be predominantly via ROS (Reactive Oxygen Species) generation, highlighting the complex biological interactions of these compounds. In vivo studies suggest that these compounds are not genotoxic, possibly due to more efficient antioxidant defense mechanisms in mammalian tissues (Fowler et al., 2018).

Removal from Wastewaters

The removal of naphthalene, a core component structurally related to N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, from wastewaters has been a significant area of study. Adsorption is a preferred method for removing various pollutants, including naphthalene, from wastewaters. Recent research emphasizes the potential use of modified materials for enhanced removal efficiency and highlights the integration of adsorption with other processes to improve naphthalene removal from wastewater systems (Alshabib, 2021).

Plastic Scintillators and Luminescent Dyes

Research into plastic scintillators based on polymethyl methacrylate has explored the replacement of conventional naphthalene derivatives with alternatives like octadeuteronaphthalene without altering their scintillation efficiency, optical transparency, or stability. This study shows the potential for using various luminescent activators and wavelength shifters, providing a foundation for innovative applications in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Medicinal Applications of Naphthalimide Derivatives

Naphthalimide compounds, sharing a structural motif with N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, have been identified for their extensive potential in medicinal applications. These compounds interact with various biological molecules through noncovalent bonds, exhibiting potential as anticancer agents, among other medicinal applications. Some naphthalimide derivatives have entered clinical trials, underscoring their significance in drug development (Gong et al., 2016).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.BrH/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18;/h2-3,5,7,9-12,18-19H,4,6,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZMFWVTNVDFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCC3=CC=CC=C23.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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